N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
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Overview
Description
N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a diethylamino group, a phenyl ring, and an indazole core. The compound’s molecular formula is C28H30N6OS, and it has a molecular weight of 498.655 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide typically involves the condensation of 4-(diethylamino)benzaldehyde with 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl]aceto hydrazide .
- N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl]aceto hydrazide .
Uniqueness
N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is unique due to its specific structural features, such as the presence of the indazole core and the diethylamino group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H25N5O |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C19H25N5O/c1-3-24(4-2)15-11-9-14(10-12-15)13-20-23-19(25)18-16-7-5-6-8-17(16)21-22-18/h9-13H,3-8H2,1-2H3,(H,21,22)(H,23,25)/b20-13+ |
InChI Key |
JAYXHENXMLLFTG-DEDYPNTBSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=NNC3=C2CCCC3 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=NNC3=C2CCCC3 |
Origin of Product |
United States |
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